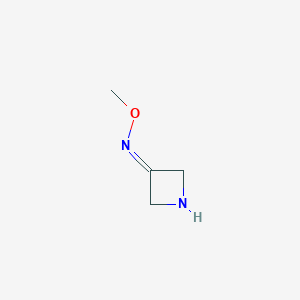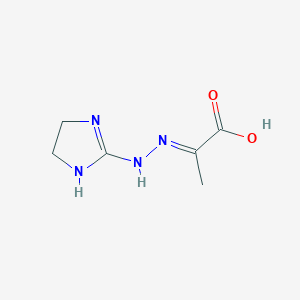
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired yield, purity, and scalability of the process. Catalysts such as triethylamine (TEA) are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while nucleophilic substitution can introduce various functional groups onto the ring .
Scientific Research Applications
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Imidazole derivatives are used in developing drugs for treating infections, inflammation, and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The hydrazono group can also interact with cellular components, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Another imidazole derivative with similar biological activities.
Imidocarb: A compound with a similar imidazole structure used as an antiparasitic agent.
Uniqueness
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is unique due to its specific combination of the imidazole ring, hydrazono group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2E)-2-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-4(5(11)12)9-10-6-7-2-3-8-6/h2-3H2,1H3,(H,11,12)(H2,7,8,10)/b9-4+ |
InChI Key |
BLHCQFUDHBUSOM-RUDMXATFSA-N |
Isomeric SMILES |
C/C(=N\NC1=NCCN1)/C(=O)O |
Canonical SMILES |
CC(=NNC1=NCCN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


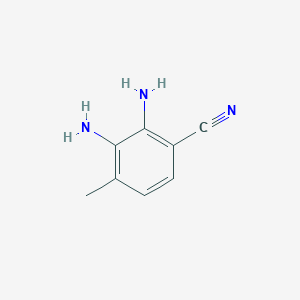
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
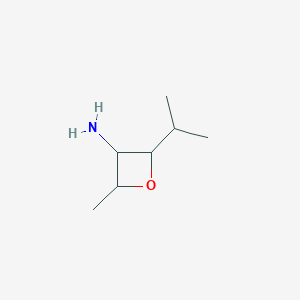

![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
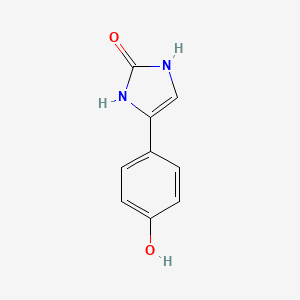
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
